N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a thiadiazole ring, a biphenyl group, and an ethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the thiadiazole ring followed by the attachment of the biphenyl and ethoxyethyl groups. The general synthetic route includes:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions, often involving the use of sulfur and nitrogen-containing reagents.
Attachment of Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.
Incorporation of Ethoxyethyl Side Chain: The ethoxyethyl group is added via nucleophilic substitution or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to disrupt DNA replication and inhibit cancer cell proliferation.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical characteristics.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules, contributing to the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with molecular targets such as DNA and enzymes involved in cellular replication. The thiadiazole ring is known to be a bioisostere of pyrimidine, allowing it to interfere with DNA synthesis and function . This disruption can lead to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
- **N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
Compared to similar compounds, N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the biphenyl group enhances its potential for interactions with biological targets, while the ethoxyethyl side chain improves its solubility and bioavailability.
Properties
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-13-12-17-21-22-19(25-17)20-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMRZINTUUFXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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